Bienvenue dans la boutique en ligne BenchChem!

Acefylline Piperazine

Neurosafety Seizure threshold Preclinical toxicology

Acefylline piperazine (CAS 18428-63-2, INN; also known as acepifylline) is a theophylline-7-acetic acid salt with piperazine, belonging to the xanthine chemical class and classified under WHO ATC code R03DA09. It functions as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist with direct bronchodilator action.

Molecular Formula C100H150N46O32
Molecular Weight 2508.59
CAS No. 18428-63-2
Cat. No. B579057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcefylline Piperazine
CAS18428-63-2
SynonymsAcetylline Piperazine
Molecular FormulaC100H150N46O32
Molecular Weight2508.59
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1
InChIInChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2
InChIKeyIUKJNIOSXCPLLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acefylline Piperazine CAS 18428-63-2: Xanthine-Derivative Bronchodilator Salt for Respiratory R&D and Formulation


Acefylline piperazine (CAS 18428-63-2, INN; also known as acepifylline) is a theophylline-7-acetic acid salt with piperazine, belonging to the xanthine chemical class and classified under WHO ATC code R03DA09 [1]. It functions as a non-selective phosphodiesterase (PDE) inhibitor and adenosine receptor antagonist with direct bronchodilator action [2]. Unlike theophylline base—which exhibits poor aqueous solubility (~1 mg/mL) and is classified as BCS Class IV—the piperazine salt form provides enhanced solubility (~14.7 mg/mL), directly impacting formulation feasibility [3]. The compound is indicated for symptomatic relief of bronchospasm associated with asthma, chronic bronchitis, and emphysema, and has been studied in direct comparative neurotoxicity models against aminophylline [4].

Why Acefylline Piperazine Cannot Be Interchanged with Theophylline, Aminophylline, or Acefylline Free Acid in Research and Formulation


Although acefylline piperazine, aminophylline, theophylline, and acefylline free acid share the same xanthine pharmacophore and are grouped under ATC R03DA, their physiochemical and toxicological profiles diverge substantially [1]. The piperazine counterion in acefylline piperazine is not an inert excipient: it alters aqueous solubility by approximately 15-fold relative to the free acid, modifies the crystal lattice to enhance dissolution rate, and—critically—confers a differentiated neurosafety profile, with acefylline piperazine demonstrating no seizure or lethality at doses up to 1000 mg/kg i.p. in rats where aminophylline produces 100% seizure and death at 250 mg/kg [2]. These differences are non-trivial for procurement: a researcher or formulator selecting a xanthine-derivative bronchodilator must account for solubility-driven bioavailability constraints, seizure risk in preclinical models, and analytical method specificity across salt forms. Generic substitution without these quantitative considerations introduces uncontrolled variability in experimental reproducibility and formulation performance [3].

Acefylline Piperazine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Neurotoxicity Safety Margin: Acefylline Piperazine vs. Aminophylline in Rat Chemoconvulsion Model

In a direct head-to-head study, aminophylline (theophylline ethylenediamine) produced 100% seizure incidence and 100% mortality at an intraperitoneal dose of 250 mg/kg in rats. In contrast, acefylline piperazine at doses up to 1000 mg/kg i.p.—a 4-fold higher dose—produced zero seizures and zero deaths [1]. Furthermore, subconvulsive pre-treatment with aminophylline (100 mg/kg) significantly decreased the CD50 and LD50 of pentylenetetrazole (PTZ) and increased seizure severity scores and death rate, whereas an equivalent theophylline-content dose of acefylline piperazine (140 mg/kg) did not produce these pro-convulsive effects [1]. This establishes a neurosafety differentiation that is not merely potency-related but reflects a qualitative difference in pro-convulsive liability.

Neurosafety Seizure threshold Preclinical toxicology

Aqueous Solubility Enhancement: Acefylline Piperazine Salt vs. Acefylline Free Acid

Acefylline free acid is categorized as a BCS Class IV drug with poor aqueous solubility of approximately 1 mg/mL and low membrane permeability (log P −0.8 to −1.1) [1]. Formation of the piperazine salt yields an aqueous solubility of approximately 14.7 mg/mL—an approximately 15-fold improvement—without altering the pharmacologically active theophylline-7-acetic acid moiety [1][2]. This enhanced solubility translates to fast dissolution and high permeability in the piperazine salt form (ACF-PIP), which has been characterized as an improved crystalline formulation of acefylline in ternary cocrystal and salt screening studies [2].

Salt selection Solubility enhancement BCS classification

cAMP PDE Isoenzyme Inhibition Profile: Theophylline-7-Acetic Acid (Acefylline) vs. Theophylline

Theophylline-7-acetic acid (the acefylline moiety) inhibits rat lung cAMP phosphodiesterase isoenzymes with IC50 values of 0.5 mmol/L (PDE I), 0.6 mmol/L (PDE II), and 0.4 mmol/L (PDE III) [1]. In the same assay system, theophylline inhibited all three isoenzymes with approximately equal potency and was more potent than theophylline-7-acetic acid overall, while theophylline-7-acetic acid displayed comparatively stronger inhibition of PDE III relative to PDE I/II [1]. The PDE inhibitory activity of theophylline-7-acetic acid is reported as weaker than theophylline and ambroxol-theophylline-7-acetate, yet comparable to ambroxol alone [1].

PDE inhibition Bronchodilation mechanism Isoenzyme selectivity

Validated Stability-Indicating RP-LC Methods: Acefylline Piperazine vs. Acefylline Heptaminol Analytical Differentiation

Two distinct validated RP-LC methods were developed to separately analyze acefylline piperazine/phenobarbitone (Acef-P/Phen) and acefylline heptaminol/cinnarizine (Acef-H/Cinn) binary mixtures, each in the presence of forced degradation products and the potential impurity theophylline [1]. The Acef-P/Phen method employed isocratic elution with linearity over 75–500 μg/mL (Acef-P) and 15–1000 μg/mL (Phen), achieving mean recovery of 100.72±1.23% for the acefylline piperazine component [1]. The Acef-H/Cinn method used gradient elution with linearity over 100–1000 μg/mL (Acef-H) and 50–500 μg/mL (Cinn), achieving recovery of 100.44±1.27% [1]. A complete forced degradation study under acidic, alkaline, and oxidative conditions was presented, with degradation product structures proposed via MS data [1]. These methods are stability-indicating and specific in the presence of up to 50% degradation products [1].

Forced degradation Stability-indicating assay Quality control

Procurement-Guided Application Scenarios for Acefylline Piperazine Based on Quantitative Differentiation Evidence


Preclinical Respiratory Research in Seizure-Prone Animal Models or Epilepsy-Comorbid Asthma Studies

Acefylline piperazine is the preferred xanthine-derivative bronchodilator for preclinical respiratory studies when the experimental model involves chemoconvulsant challenges or when the research addresses asthma in the context of comorbid epilepsy. The direct head-to-head evidence demonstrates that acefylline piperazine does not induce seizures or death at doses up to 1000 mg/kg i.p., whereas aminophylline produces 100% seizure and mortality at 250 mg/kg [1]. This >4-fold neurosafety margin eliminates the pro-convulsive confound inherent to aminophylline use, enabling cleaner interpretation of respiratory endpoints without neurotoxicity-driven attrition [1].

Aqueous-Based Oral Liquid or Injectable Formulation Development

For formulation scientists developing oral syrups, solutions, or injectable dosage forms requiring aqueous solubility, acefylline piperazine provides a decisive advantage over acefylline free acid. The piperazine salt achieves approximately 14.7 mg/mL aqueous solubility vs. ~1 mg/mL for the free acid—a ~15-fold increase—moving the compound out of BCS Class IV constraints and enabling solution-based formulation strategies [2]. This directly impacts feasibility for pediatric liquid dosage forms and dissolution-rate-limited solid oral formulations [2].

Quality Control Release Testing and Stability Monitoring in Multi-Salt Procurement Environments

QC laboratories that procure multiple acefylline salt forms (piperazine and heptaminol) must deploy salt-specific, stability-indicating analytical methods. The validated RP-LC method for acefylline piperazine/phenobarbitone employs isocratic elution with linearity 75–500 μg/mL and recovery of 100.72±1.23%, and has been demonstrated to resolve the active from forced degradation products and theophylline impurity at up to 50% degradation [3]. This method cannot be substituted for the acefylline heptaminol method, which requires gradient elution conditions—making method selection a procurement-relevant differentiator [3].

PDE Isoenzyme-Selective Pharmacological Profiling

Investigators studying PDE isoenzyme contributions to bronchodilation, cardiac stimulation, or CNS effects can leverage the differentiated isoenzyme inhibition profile of acefylline piperazine relative to theophylline. The acefylline moiety exhibits a PDE III-preferred inhibition pattern (IC50 0.4 mmol/L for PDE III vs. 0.5–0.6 mmol/L for PDE I/II), contrasting with theophylline's non-selective equal-potency inhibition across all three isoenzymes [4]. This pharmacological fingerprint makes acefylline piperazine suitable for experiments designed to isolate PDE III-mediated effects from broader PDE inhibition, or for studies where reduced PDE I/II activity is desired to minimize cardiac or CNS off-target pharmacology [4].

Quote Request

Request a Quote for Acefylline Piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.